n'-Aminooxymethylcarbonylhydrazino-d-biotin
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Overview
Description
n’-Aminooxymethylcarbonylhydrazino-d-biotin: is a biotinylated hydroxylamine derivative known for its ability to form oxime derivatives with aldehyde and keto groups found in oxidatively modified proteins . This compound is also referred to as an aldehyde reactive probe and is used to selectively modify abasic sites of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n’-Aminooxymethylcarbonylhydrazino-d-biotin involves the reaction of biotin with a hydroxylamine derivative. The reaction typically occurs under mild conditions, often in the presence of a coupling agent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for n’-Aminooxymethylcarbonylhydrazino-d-biotin are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: n’-Aminooxymethylcarbonylhydrazino-d-biotin primarily undergoes condensation reactions with aldehyde and keto groups to form stable oxime derivatives . This reaction is crucial for its application in detecting oxidatively modified proteins.
Common Reagents and Conditions: The common reagents used in these reactions include aldehydes or ketones, and the reaction typically occurs under mild conditions without the need for harsh reagents .
Major Products: The major products formed from these reactions are oxime derivatives, which are stable and can be further analyzed using various biochemical techniques .
Scientific Research Applications
n’-Aminooxymethylcarbonylhydrazino-d-biotin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n’-Aminooxymethylcarbonylhydrazino-d-biotin involves its reaction with aldehyde and keto groups to form oxime derivatives. This reaction introduces a biotin moiety into the target molecule, which can then be enriched using avidin affinity capture . This method allows for the selective detection and analysis of oxidatively modified proteins .
Comparison with Similar Compounds
- N-(Aminooxyacetyl)-N’-biotinyl-hydrazine
- O-(biotinylcarbazoylmethyl)hydroxylamine
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[2-(aminooxy)acetyl]hydrazide
Uniqueness: n’-Aminooxymethylcarbonylhydrazino-d-biotin is unique in its ability to form stable oxime derivatives with aldehyde and keto groups, making it a valuable tool for detecting and analyzing oxidatively modified proteins . Its biotin moiety allows for easy enrichment and detection using avidin-based methods, which is a significant advantage over other similar compounds .
Properties
IUPAC Name |
N'-(2-aminooxyacetyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O4S/c13-21-5-10(19)17-16-9(18)4-2-1-3-8-11-7(6-22-8)14-12(20)15-11/h7-8,11H,1-6,13H2,(H,16,18)(H,17,19)(H2,14,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUBFIOWQTECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CON)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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